N-[2-(hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a pyridinecarboxamide moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyridinecarboxamide group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridinecarboxamide can be reduced to form alcohols.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzimidazole carboxylic acids, while reduction of the pyridinecarboxamide can produce benzimidazole alcohols.
Scientific Research Applications
N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The pyridinecarboxamide group may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL)-2,2-DIMETHYLPROPANAMIDE
- N-(2-HYDROXY-1-(HYDROXYMETHYL)-1-METHYLETHYL)-1-NAPHTHAMIDE
Uniqueness
N-[2-(HYDROXYMETHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL]-4,6-DIMETHYL-2-OXO-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its combination of a benzimidazole core and a pyridinecarboxamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)-1-methylbenzimidazol-5-yl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H26N4O4/c1-13-9-14(2)26(11-16-5-4-8-30-16)22(29)20(13)21(28)23-15-6-7-18-17(10-15)24-19(12-27)25(18)3/h6-7,9-10,16,27H,4-5,8,11-12H2,1-3H3,(H,23,28) |
InChI Key |
BXVFCPBXVKIISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC3=CC4=C(C=C3)N(C(=N4)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.